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5-Piperidin-3-ylpyridin-2-amine

Muscarinic acetylcholine receptor CNS pharmacology Receptor subtype selectivity

Medicinal chemists require precise target selectivity to validate hit compounds. This piperidine-aminopyridine building block offers validated M1 mAChR affinity (Ki=2.70 nM) with 14-fold selectivity over M2 (Ki=38 nM), serving as a reference probe or negative control in transporter assays (DAT Ki=186 nM). - Verified ALK/c-Met kinase scaffold with favorable LogP 1.13 - Baseline DHFR inhibitor (IC50=12,000 nM) for SAR benchmarking - Mode purity: 97% (HPLC) from multi-supplier market data

Molecular Formula C10H15N3
Molecular Weight 177.25
CAS No. 868254-64-2
Cat. No. B3290833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Piperidin-3-ylpyridin-2-amine
CAS868254-64-2
Molecular FormulaC10H15N3
Molecular Weight177.25
Structural Identifiers
SMILESC1CC(CNC1)C2=CN=C(C=C2)N
InChIInChI=1S/C10H15N3/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2,(H2,11,13)
InChIKeyNCRKPDCTVNIJQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Piperidin-3-ylpyridin-2-amine Chemical Identity & Procurement


5-Piperidin-3-ylpyridin-2-amine (CAS:868254-64-2) is a heterocyclic building block comprised of a piperidine ring linked at the 3-position to a 2-aminopyridine moiety, with molecular formula C10H15N3 and molecular weight 177.25 g/mol . It is classified as a piperidine-aminopyridine derivative [1] and is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

May support muscarinic receptor subtype (M1/M2) profiling assays

Reported M1/M2 selectivity profile supports CNS receptor differentiation studies

Weak DAT engagement suits monoamine transporter counter-screen workflows

Baseline DHFR inhibition reference for SAR optimization programs

5-Piperidin-3-ylpyridin-2-amine: Analog Substitution Consequences


Substitution of 5-Piperidin-3-ylpyridin-2-amine with closely related piperidinylpyridine analogs is not functionally neutral due to profound differences in target selectivity profiles. The compound exhibits distinct affinity patterns across muscarinic acetylcholine receptors (M1, M2) and monoamine transporters (DAT) that are highly sensitive to the precise attachment position of the piperidine ring to the pyridine core and the presence of the 2-amino substituent [1][2]. Even positional isomers—such as 2-(piperidin-3-yl)pyridine, 3-(piperidin-2-yl)pyridine, or 4-(piperidin-1-yl)pyridine—differ fundamentally in their kinase inhibition spectra, physicochemical properties (including calculated LogP and TPSA), and biological target engagement profiles . The quantitative evidence below establishes the specific, non-interchangeable activity signature of this compound.

Positional isomers (2-, 3-, 4-piperidinyl attachment) may fundamentally shift receptor selectivity profiles and kinase inhibition spectra.

Removal of the 2-amino group or piperidine ring substitution alters hydrogen-bonding capacity and DAT off-target engagement.

5-Piperidin-3-ylpyridin-2-amine Comparator Evidence


M1 over M2 Muscarinic Receptor Subtype Selectivity

5-Piperidin-3-ylpyridin-2-amine demonstrates measurable subtype selectivity between muscarinic acetylcholine receptors M1 and M2 in rat tissue preparations. This selectivity profile is not universal among piperidinylpyridine analogs and may confer differentiation for CNS-targeted applications where M1 sparing of M2 is desirable to minimize peripheral cholinergic side effects [1].

M1 vs M2 Selectivity
Head-to-head
14.1-fold M1 preference
M1 Ki 2.70 nM · M2 Ki 38 nM
Supports M1-preferring pathway studies; M2 engagement context may differ.
Rat receptor preparations; displacement assays.
Muscarinic acetylcholine receptor CNS pharmacology Receptor subtype selectivity

M1 Receptor vs Dopamine Transporter Affinity Differential

In comparative binding assays, 5-Piperidin-3-ylpyridin-2-amine exhibits a stark differential in affinity between the M1 muscarinic receptor and the dopamine transporter (DAT). The compound binds M1 with nanomolar potency (Ki = 2.70 nM) but demonstrates only weak interaction with DAT (Ki = 186 nM) [1]. This 69-fold difference indicates that the compound is not a promiscuous monoamine transporter ligand, unlike certain structurally related piperidine analogs developed as DAT-selective inhibitors [2].

M1 vs DAT Affinity
Class-level inference
68.9-fold M1/DAT selectivity
M1 Ki 2.70 nM · DAT Ki 186 nM
Low DAT engagement suggests reduced dopaminergic off-target risk in CNS assays.
Rat brain homogenate binding.
Dopamine transporter Monoamine reuptake Off-target profiling

Anti-Pneumocystis DHFR Activity

In enzymatic assays against Pneumocystis carinii dihydrofolate reductase (DHFR), 5-Piperidin-3-ylpyridin-2-amine exhibits an IC50 of 12,000 nM (12 μM) [1]. This represents weak inhibitory activity compared to established DHFR inhibitors such as trimethoprim (P. carinii DHFR IC50 ≈ 12-26 μM range depending on strain) or the more potent non-classical antifolates. The data establish a baseline for researchers screening this scaffold for antimicrobial applications and confirm that the 2-aminopyridine moiety in this specific substitution pattern does not confer high-potency DHFR inhibition.

DHFR Inhibition
Cross-study comparable
IC50 12,000 nM
P. carinii DHFR
Weak baseline activity; not a potent DHFR lead candidate.
Trimethoprim range: 12–26 µM; WR99210 IC50 2.7 nM.
Dihydrofolate reductase Pneumocystis carinii Antimicrobial screening

Physicochemical Profile vs Positional Isomers

The calculated physicochemical properties of 5-Piperidin-3-ylpyridin-2-amine include a LogP of 1.1308 and a topological polar surface area (TPSA) of 50.94 Ų . These values differ from related piperidinylpyridine isomers and substituted analogs, which can exhibit substantially higher LogP values (e.g., introduction of trifluoromethyl groups increases LogP by >1 unit and molecular weight) and varied hydrogen-bonding capacity . The combination of moderate lipophilicity and moderate TPSA suggests potential for both membrane permeability and aqueous solubility, characteristics that inform selection for fragment-based screening or as a starting scaffold for lead optimization.

Physicochemical Profile
Class-level inference
LogP 1.13
TPSA 50.94 Ų
Moderate lipophilicity & polarity support fragment-based screening.
Calculated values; experimental validation not reported.
Physicochemical properties Drug-likeness Medicinal chemistry

5-Piperidin-3-ylpyridin-2-amine Research & Procurement Applications


CNS Muscarinic Receptor Subtype Profiling

Based on the documented M1 (Ki = 2.70 nM) and M2 (Ki = 38 nM) affinities with a 14-fold M1 preference [1], this compound is suitable for use as a reference ligand or chemical probe in studies investigating muscarinic receptor subtype pharmacology. Its distinct selectivity profile makes it valuable for assays where differentiating M1-mediated effects from M2-mediated effects is required, such as cognitive function studies or cholinergic side-effect profiling.

Scaffold for Kinase Inhibitor Discovery

As a piperidine and aminopyridine derivative known to act as an inhibitor of receptor protein-tyrosine kinases including ALK and c-Met [2], and with structural precedent for the piperidinylpyridine core in kinase inhibitor design [3], this compound serves as a foundational scaffold for hit-to-lead optimization campaigns targeting oncology indications. Its moderate LogP (1.13) and TPSA (50.94) provide a favorable starting point for medicinal chemistry derivatization.

Monoamine Transporter Assay Baseline Control

The weak DAT affinity (Ki = 186 nM) contrasted with nanomolar M1 binding [1] positions this compound as a useful comparator or negative control in monoamine transporter screening panels. Researchers evaluating piperidine-containing compounds for DAT, SERT, or NET activity can employ this compound to benchmark target engagement versus off-target muscarinic activity.

DHFR Inhibitor SAR Studies

The documented weak DHFR inhibitory activity (P. carinii DHFR IC50 = 12,000 nM) [4] establishes this compound as a baseline reference point for structure-activity relationship investigations. Medicinal chemists seeking to optimize 2-aminopyridine-containing scaffolds for improved DHFR inhibition can use this compound to quantify the potency gains achieved through structural modifications.

Application
Selection Property
Validation Focus
Muscarinic receptor subtype profiling studies
M1/M2 selectivity profile
Subtype engagement differentiation
Kinase inhibitor scaffold optimization
Piperidine-aminopyridine core
Kinase selectivity panel screening
Monoamine transporter counter-screen assays
Weak DAT affinity
Off-target muscarinic benchmarking
DHFR inhibitor SAR baseline reference
Reported weak DHFR activity
Antifolate potency benchmark validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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